N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Description
N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C25H26N6O2S and its molecular weight is 474.58. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a triazole moiety , which is known to bind with a variety of enzymes and receptors in the biological system . Therefore, the primary targets of this compound could be certain enzymes or receptors in the body.
Mode of action
Triazole compounds are known to show versatile biological activities . They can interact with their targets by forming hydrogen bonds and other types of interactions, which can lead to changes in the function of the target proteins .
Biochemical pathways
Given the biological activities of triazole compounds, it could potentially affect a variety of pathways related to the function of enzymes and receptors .
Pharmacokinetics
Triazole compounds are generally known to have good bioavailability due to their ability to form hydrogen bonds .
Result of action
Given the biological activities of triazole compounds, it could potentially have antimicrobial, antioxidant, and antiviral effects .
Properties
IUPAC Name |
N-[2-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S/c1-16-7-9-19(10-8-16)25(33)26-14-13-22-29-28-21-11-12-24(30-31(21)22)34-15-23(32)27-20-6-4-5-17(2)18(20)3/h4-12H,13-15H2,1-3H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRUKBXTSYXMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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